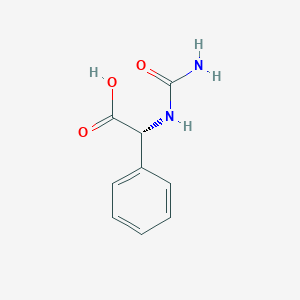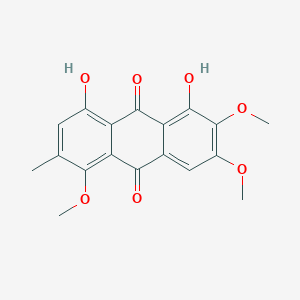
9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl-: is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl- typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Oxidation: Anthracene is oxidized to form 9,10-anthraquinone using oxidizing agents such as chromium trioxide or potassium dichromate.
Methoxylation: Methoxy groups are introduced at the 2, 3, and 5 positions through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Methylation: The methyl group at the 6 position is introduced using methylating agents like methyl iodide.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxyanthracene.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium dichromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Dimethyl sulfate, methyl iodide, various halogenating agents.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroxyanthracene derivatives.
Substitution Products: Functionalized anthraquinone derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry:
Dyes and Pigments: The compound’s structure makes it suitable for use in the synthesis of dyes and pigments with specific color properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Derivatives of anthraquinone, including this compound, have shown potential as antimicrobial agents against various pathogens.
Anticancer Research: The compound’s structure allows for interactions with biological targets, making it a candidate for anticancer drug development.
Industry:
Textile Industry: Used in the production of dyes for textiles.
Pharmaceutical Industry: As an intermediate in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl- involves its interaction with biological molecules. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also generate reactive oxygen species (ROS) through redox cycling, contributing to its antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
1,8-Dihydroxyanthraquinone: Lacks the methoxy and methyl groups, resulting in different chemical properties and applications.
2,3,5-Trimethoxyanthraquinone: Lacks the hydroxyl and methyl groups, affecting its reactivity and biological activity.
6-Methylanthraquinone: Lacks the hydroxyl and methoxy groups, leading to different uses in industry and research.
Uniqueness:
The combination of hydroxyl, methoxy, and methyl groups in 9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl- provides a unique set of chemical properties, making it versatile for various applications in chemistry, biology, and industry. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other anthraquinone derivatives.
Propiedades
Número CAS |
139644-36-3 |
|---|---|
Fórmula molecular |
C18H16O7 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
1,8-dihydroxy-2,3,5-trimethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O7/c1-7-5-9(19)12-13(17(7)24-3)14(20)8-6-10(23-2)18(25-4)16(22)11(8)15(12)21/h5-6,19,22H,1-4H3 |
Clave InChI |
ZULKDEFIEZXKPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1OC)C(=O)C3=CC(=C(C(=C3C2=O)O)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



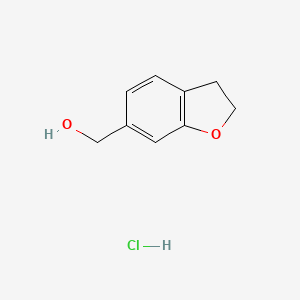
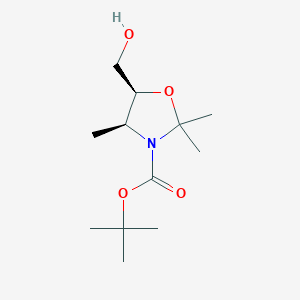
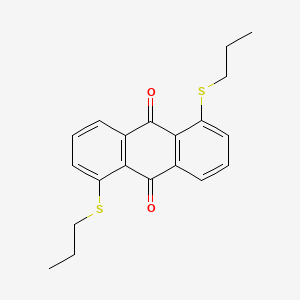
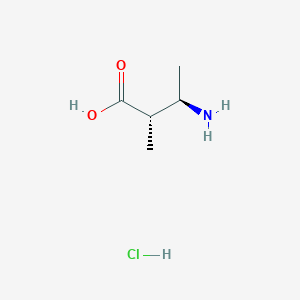

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
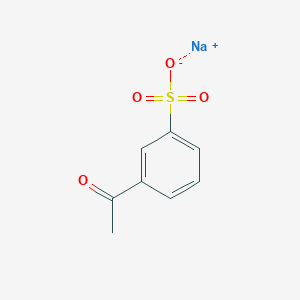
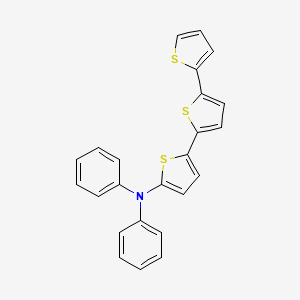
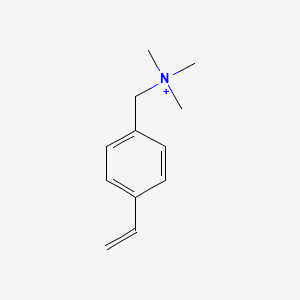
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
